

Advancing Cephapirin Quantification: A Comparative Analysis of HPLC-Based Methodologies

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Compound of Interest

Compound Name: Cephapirin

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In the realm of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a detailed comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of **Cephapirin**, a first-generation cephalosporin antibiotic. The comparison encompasses a highly sensitive Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS) method and a more conventional Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Comparative Analysis of Method Performance

The following table summarizes the key performance parameters of the two HPLC-based methods for **Cephapirin** quantification. The data highlights the superior sensitivity of the UHPLC-MS/MS method, making it particularly suitable for trace-level analysis, while the RP-HPLC method offers a robust alternative for routine quality control applications.

Parameter	UHPLC-MS/MS Method	RP-HPLC Method
Linearity Range	0.4 - 1.5 ppb[1][2][3][4]	0.5 - 50 µg/mL
Correlation Coefficient (r ²)	> 0.999[1][2][3][4]	0.9999
Limit of Detection (LOD)	0.15 ppb[1][2][3][4]	Not explicitly stated
Limit of Quantification (LOQ)	0.4 ppb[1][2][3][4]	Not explicitly stated
Accuracy (% Recovery)	80 - 120%[1]	Not explicitly stated
Precision (% RSD)	Intra-day & Inter-day < 2.0%	Intra-day & Inter-day < 5%[1]

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the quantification of **Cephapirin** using HPLC-based methods, from sample preparation to data analysis.



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Caption: Generalized workflow for **Cephapirin** quantification by HPLC.

Detailed Experimental Protocols

For researchers seeking to replicate or adapt these methods, the following sections provide detailed experimental protocols for both the UHPLC-MS/MS and RP-HPLC methods.

Method 1: UHPLC-MS/MS for Trace Level Quantification of Cephapirin

This method is highly sensitive and suitable for detecting trace amounts of **Cephapirin**, for instance, in cleaning validation samples of pharmaceutical manufacturing equipment.[1][2][3]

Chromatographic Conditions:

- Instrument: Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS)[1][2][3]
- Column: XBridge C18, 100 mm x 4.6 mm, 3.5 µm particle size[1][2][3][4]
- Column Temperature: 40 °C[1][2][3][4]
- Mobile Phase A: 0.15% formic acid in water[1][2][3][4]
- Mobile Phase B: Acetonitrile[1][2][3][4]
- Flow Rate: 0.6 mL/min[1][2][3][4]
- Injection Volume: 50 µL[1]
- Elution: Gradient program[4]

Sample Preparation: Standard solutions of **Cephapirin** were prepared in the appropriate diluent to achieve concentrations within the linear range of 0.4 to 1.5 ppb.[1]

Validation Parameters:

- Accuracy: Determined by spiking samples at LOQ, 50%, 100%, and 150% of the target concentration. The recovery was found to be between 80% and 120%.[1]
- Precision: The method precision was evaluated, and the results were within acceptable limits.[1]
- Specificity: The method was shown to be specific for **Cephapirin**, with no interference from the blank at the retention time of the analyte.[4]

Method 2: RP-HPLC for Quantification of Cephapirin in Pharmaceutical Formulations

This method is a robust and reliable approach for the routine quality control of **Cephapirin** in pharmaceutical dosage forms.

Chromatographic Conditions:

- Instrument: Agilent 1200 series HPLC with UV-VIS detector
- Column: Agilent Zobrax C8, 250 mm x 4.6 mm, 5 μ m particle size
- Column Temperature: 30 $^{\circ}$ C
- Mobile Phase: Isocratic elution with a mixture of 0.1 M ammonium acetate buffer and acetonitrile (95:5 v/v), with the pH adjusted to 5.6
- Flow Rate: 0.8 mL/min
- Detection Wavelength: 250 nm
- Injection Volume: 25 μ L

Sample and Standard Preparation:

- Buffer Preparation: A 0.1 M ammonium acetate solution was prepared by dissolving 7.708 g of ammonium acetate in 1000 mL of de-ionized water. The pH was adjusted to 5.6 using 0.1 M acetic acid.
- Standard Solution: A stock solution of **Cephapirin** (100 μ g/mL) was prepared and further diluted to fall within the calibration range of 0.5 μ g/mL to 50 μ g/mL.

Validation Parameters:

- Precision: The intra-day and inter-day precision were assessed by performing six replicate injections of a 10 μ g/mL standard solution. The relative standard deviation (%RSD) was found to be less than 2.0%, confirming the method's precision.
- Linearity: A linear relationship between peak area and concentration was established in the range of 0.5 μ g/mL to 50 μ g/mL, with a correlation coefficient (r^2) of 0.9999.

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